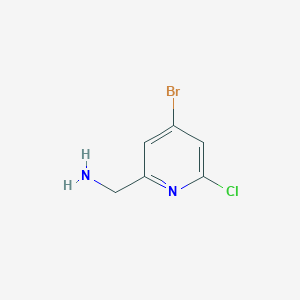

(4-Bromo-6-chloropyridin-2-yl)methanamine

Description

The Strategic Importance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridine scaffolds are of paramount strategic importance in the field of organic synthesis. The presence of halogen atoms on the pyridine ring dramatically influences the molecule's reactivity and provides handles for a wide array of chemical transformations. acs.org Pyridine itself is an electron-deficient heterocycle, and the introduction of electron-withdrawing halogen atoms further modifies its electronic properties, making it susceptible to various nucleophilic substitution reactions. nih.gov This characteristic allows for the selective introduction of a diverse range of functional groups at specific positions on the pyridine ring. acs.org

The carbon-halogen bond in these scaffolds can readily participate in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for constructing complex molecular architectures. This versatility makes halogenated pyridines indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.orgmdma.ch The ability to sequentially and regioselectively functionalize the pyridine ring by leveraging the differential reactivity of various halogen substituents (e.g., bromine vs. chlorine) offers a sophisticated strategy for building molecular complexity. youtube.com

Overview of Pyridine-Based Methanamine Derivatives: Structural Significance and Diverse Applications

Pyridine-based methanamine derivatives are a class of compounds characterized by a methylamine (B109427) group attached to a pyridine ring. This structural motif is of considerable interest due to its presence in numerous biologically active molecules. The basic nitrogen atom of the methanamine side chain can participate in hydrogen bonding and salt formation, which are crucial for molecular recognition and interaction with biological targets. nih.gov

These derivatives have demonstrated a wide spectrum of applications, including their use as central nervous system agents, and in the regulation of gastric secretion. google.com The pyridine ring itself is a common feature in many FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.gov The combination of the pyridine core with the methanamine side chain provides a framework that can be readily modified to optimize pharmacological properties. nih.gov

Positioning (4-Bromo-6-chloropyridin-2-yl)methanamine within Advanced Synthetic Chemistry and Scaffold Design

This compound is strategically positioned within advanced synthetic chemistry as a highly functionalized and versatile building block. Its di-halogenated nature allows for a stepwise and regioselective elaboration of the pyridine core. researchgate.net For instance, the bromine atom can be selectively targeted in cross-coupling reactions under conditions that leave the chlorine atom intact, enabling subsequent functionalization at a different position. This orthogonal reactivity is a key advantage in the design of complex molecular scaffolds.

The presence of the methanamine group at the 2-position provides a nucleophilic center that can be utilized for various transformations, such as amide bond formation or the introduction of further substituents. This trifunctional nature—a bromine, a chlorine, and a methanamine group on a pyridine core—makes this compound a powerful tool for generating molecular diversity in drug discovery and materials science. It serves as a key intermediate for the synthesis of more complex pyridine derivatives with tailored electronic and steric properties, essential for the rational design of novel chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-6-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTODWHTNLBGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CN)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodological Advancements for 4 Bromo 6 Chloropyridin 2 Yl Methanamine and Its Analogs

Preparative Strategies for Halogenated Pyridine (B92270) Carboxylic Acid Precursors

The creation of the specifically substituted pyridine core, such as a 4-bromo-6-chloropyridine-2-carboxylic acid, is the foundational challenge in synthesizing the target compound. This requires precise control over the regioselectivity of halogenation on an electron-deficient heterocyclic system.

Multi-Step Organic Synthesis Techniques for Pyridine Core Functionalization

The construction of polysubstituted pyridines is rarely a single-step affair. It often involves a sequence of reactions to build the desired substitution pattern. acs.orgresearchgate.net Modern synthetic chemistry offers various routes, including multi-component reactions that can assemble the pyridine ring from simpler acyclic precursors in a convergent manner. researchgate.netresearchgate.netlookchem.com For a target like (4-bromo-6-chloropyridin-2-yl)methanamine, a common strategy involves starting with a more readily available substituted pyridine, such as a picoline or a lutidine, and then sequentially introducing the required functional groups.

Another advanced approach involves the formal [5+1] cyclization, which can build highly functionalized pyridines from accessible starting materials through a cascade of reactions, such as a tandem Pummerer-type rearrangement and aza-Prins cyclization. lookchem.com These methods provide a modular route to complex pyridine scaffolds. acs.org The synthesis of pyridine-carboxylic acids, key precursors, can be achieved through methods like the oxidation of alkyl-substituted pyridines. google.com Conversely, decarboxylative halogenation techniques can convert readily available pyridine carboxylic acids into the corresponding halo-pyridines, demonstrating the synthetic interchangeability of these functional groups. princeton.edu

Application of Electrophilic Aromatic Substitution and Halogenation

Direct halogenation of the pyridine ring via electrophilic aromatic substitution (SEAr) is challenging. The nitrogen atom deactivates the ring towards electrophilic attack, making it less reactive than benzene (B151609) and requiring harsh reaction conditions. nih.govwikipedia.orgquimicaorganica.org Furthermore, these reactions typically favor substitution at the 3-position. quimicaorganica.orgquora.comaklectures.com

To overcome these limitations, several strategies have been developed:

Pyridine N-Oxide Activation: One of the most effective methods is the conversion of the pyridine to its corresponding N-oxide. wikipedia.org The N-oxide group activates the ring, particularly at the 2- and 4-positions, making electrophilic substitution more feasible. nih.govwikipedia.org Subsequent deoxygenation restores the pyridine ring.

High-Temperature Halogenation: Gas-phase halogenation at elevated temperatures can also be employed, though it may lead to mixtures of products. youtube.com

Directed Halogenation: Modern methods offer superior regiocontrol. One such strategy involves installing a directing group, like a phosphine (B1218219), at the 4-position of the pyridine. This group can then be displaced by a halide nucleophile in a process akin to a nucleophilic aromatic substitution (SNAr), providing excellent selectivity for 4-halopyridines. nih.govacs.org

Ring-Opening/Closing Strategies: For functionalization at other positions, innovative methods like the use of Zincke imine intermediates have been reported. This involves a sequence of pyridine ring-opening, selective halogenation of the acyclic intermediate, and subsequent ring-closing to yield the 3-halopyridine. nih.gov

Below is a table summarizing various halogenation approaches for pyridine derivatives.

| Method | Typical Reagents | Favored Position | Conditions | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Br₂, Lewis Acid | 3-position | Harsh, elevated temperatures | wikipedia.orgnih.gov |

| Halogenation of Pyridine N-Oxide | PHal₃ or P(O)Hal₃ | 4-position | Milder than direct EAS | nih.gov |

| Phosphonium Salt Displacement | Heterocyclic phosphines, LiCl | 4-position | Two-step, high regioselectivity | nih.govmountainscholar.org |

| Zincke Imine Intermediate | N-Tf₂ pyridinium (B92312) salt, aniline, NBS/NIS | 3-position | Mild, ring-opening/closing sequence | nih.gov |

| Gas-Phase Radical Halogenation | Cl₂ | Variable, depends on substrate | High temperatures (e.g., 390°C) | youtube.com |

Construction of the Methanamine Moiety

Once the 4-bromo-6-chloro-substituted pyridine core is established with a suitable functional group at the 2-position (e.g., a nitrile, aldehyde, or carboxylic acid), the final step is the construction of the methanamine (-CH₂NH₂) side chain.

Nucleophilic Amination Approaches

Nucleophilic amination is a fundamental process for forming carbon-nitrogen bonds. While direct amination of the pyridine ring at the 2- or 4-position is possible via reactions like the Chichibabin reaction (using sodium amide) or SNAr on halopyridines, these methods install the amine group directly onto the ring. youtube.comyoutube.com

For the synthesis of a methanamine group, a more indirect nucleophilic amination approach is required. A common pathway involves the initial synthesis of a 2-(halomethyl)pyridine intermediate. This can often be achieved through radical halogenation of a 2-methylpyridine (B31789) precursor. The resulting benzylic-type halide is highly reactive towards nucleophilic substitution. Treatment of this 4-bromo-6-chloro-2-(halomethyl)pyridine with ammonia (B1221849) or a protected ammonia equivalent results in the formation of the desired methanamine side chain via a standard SN2 reaction.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used one-pot method for converting carbonyl compounds into amines. wikipedia.org This protocol is exceptionally well-suited for constructing the methanamine group from a 4-bromo-6-chloro-pyridine-2-carbaldehyde precursor. The reaction proceeds through the initial formation of an imine intermediate by reacting the aldehyde with ammonia. This imine is not isolated but is reduced in situ to the corresponding primary amine. masterorganicchemistry.com

A variety of reducing agents can be employed, each with its own advantages in terms of reactivity and selectivity:

Sodium Borohydride (B1222165) (NaBH₄): A common and cost-effective reducing agent. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often more effective reagent for reductive aminations, known for its broad functional group tolerance. masterorganicchemistry.comyoutube.com

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum-based catalysts with a hydrogen source is another effective, "green" alternative. wikipedia.orgyoutube.com

The table below compares different reagents commonly used in reductive amination.

| Reducing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, neutral or slightly acidic pH | Cost-effective, can also reduce starting aldehyde | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Selectively reduces imines over carbonyls; toxic cyanide byproduct | masterorganicchemistry.comsciencemadness.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, non-toxic, high efficiency, broad scope | masterorganicchemistry.comyoutube.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents, H₂ atmosphere | Atom economical, clean; may reduce other functional groups | wikipedia.orgyoutube.com |

Utility of Organometallic Reagents (e.g., Grignard Chemistry)

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful tools for forming carbon-carbon bonds. organic-chemistry.org In pyridine chemistry, they can be used to introduce alkyl or aryl groups, often at the 2-position. organic-chemistry.orgacs.org The reaction of a Grignard reagent with a pyridine N-oxide is a well-established method for synthesizing 2-substituted pyridines. rsc.orgrsc.org

In the context of synthesizing this compound, a Grignard reagent such as methylmagnesium bromide could be used to introduce a methyl group at the 2-position of a suitable 4-bromo-6-chloropyridine N-oxide precursor. After deoxygenation, the resulting 4-bromo-6-chloro-2-methylpyridine would then serve as an intermediate. As described previously, this methyl group can be subsequently functionalized, for example, via free-radical halogenation to form a 2-(halomethyl) group, which is then converted to the methanamine via nucleophilic amination. This multi-step organometallic-based route provides another strategic option for accessing the target structure. nih.gov

Advanced Coupling and Heterocycle Formation Methodologies

Modern organic synthesis provides a powerful toolkit for the construction of complex heterocyclic molecules like this compound. Advanced methodologies, including palladium-catalyzed cross-coupling reactions and various cyclization strategies, offer efficient and versatile routes to this and related compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, which possesses both bromo and chloro substituents, these reactions offer a versatile platform for introducing a wide range of functional groups. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in general) allows for selective and sequential functionalization.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. google.comnih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. google.com

For the synthesis of analogs of this compound, the bromine at the C4 position would be the primary site for Suzuki coupling. A variety of aryl- and heteroarylboronic acids or esters can be used to introduce diverse substituents at this position. The choice of palladium catalyst and ligands is crucial for achieving high yields and turnover numbers. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine ligands. nih.govresearchgate.net

The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. uni.lu The catalytic cycle also proceeds through oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. google.com This reaction could be employed to introduce alkenyl groups at the C4 position of the pyridine ring, starting from this compound. The choice of catalyst, base, and solvent system is critical to control the regioselectivity and stereoselectivity of the newly formed double bond. uni.lu

Table 1: Comparison of Suzuki and Heck Reactions for Functionalizing Halopyridines

| Feature | Suzuki-Miyaura Coupling | Heck Reaction |

| Coupling Partner | Organoboron compounds (boronic acids, esters) | Alkenes |

| Bond Formed | C(sp²) - C(sp²), C(sp²) - C(sp³) | C(sp²) - C(sp²) (alkenyl) |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination google.com | Oxidative Addition, Migratory Insertion, β-Hydride Elimination google.com |

| Typical Catalysts | Pd(PPh₃)₄, Pd(OAc)₂/ligands nih.govresearchgate.net | Pd(OAc)₂, PdCl₂(PPh₃)₂ uni.lu |

| Advantages | Wide availability of boronic acids, mild reaction conditions, high functional group tolerance. | Good for introducing alkenyl groups, atom-economical. |

| Challenges | Potential for side reactions like homocoupling. | Control of regioselectivity and stereoselectivity can be challenging. |

Cyclocondensation and Cascade Cyclization Strategies

While cross-coupling reactions modify an existing pyridine ring, cyclocondensation and cascade cyclization strategies build the heterocyclic core itself. These methods are particularly valuable for accessing highly substituted pyridines from acyclic precursors.

Cyclocondensation reactions for pyridine synthesis often involve the reaction of 1,5-dicarbonyl compounds or their equivalents with an ammonia source. researchgate.netmdpi.com Variations of the Hantzsch pyridine synthesis, for example, can be adapted to produce substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. The challenge in synthesizing a molecule as specific as this compound via this route lies in the preparation of the appropriately substituted acyclic precursors.

Cascade cyclization reactions offer an elegant and efficient approach to complex molecules by forming multiple bonds in a single synthetic operation. uni.luresearchgate.netgeorgiasouthern.edu For instance, a metal-free cascade process involving a Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization has been reported for the synthesis of highly functionalized pyridines. uni.luresearchgate.netgeorgiasouthern.edu Another approach involves the copper(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines. While these methods provide general access to substituted pyridines, their application to the specific substitution pattern of this compound would require careful selection of starting materials.

A more direct approach could involve the cyclocondensation of 2-(aminomethyl)pyridines with other reagents to form fused ring systems, such as imidazo[1,5-a]pyridines. nih.gov This highlights the utility of the aminomethyl group on the target compound as a handle for further derivatization.

Considerations for Industrial Synthesis and Scalability

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, including cost, safety, efficiency, and environmental impact. For a compound like this compound, these factors are critical for its potential use as a building block in pharmaceuticals or agrochemicals.

The industrial production of pyridine and its simple derivatives often relies on gas-phase reactions of aldehydes, ketones, and ammonia at high temperatures. mdpi.com However, for more complex, polysubstituted pyridines, multi-step solution-phase syntheses are typically required. The synthesis of chloropyridines, for example, can be achieved through various methods, including the direct chlorination of pyridine or the reaction of pyridine-N-oxides with chlorinating agents. google.com The large-scale synthesis of 2-amino-4-chloropyridine (B16104) has been improved through modifications of existing procedures. google.com

For palladium-catalyzed cross-coupling reactions, scalability requires addressing several key issues. The cost of palladium is a significant factor, necessitating the use of highly efficient catalysts with low catalyst loadings (often in the ppm range) and effective catalyst recycling protocols. sigmaaldrich.com The stability of the catalyst under industrial conditions and the ease of removal of palladium residues from the final product are also major concerns, particularly in the pharmaceutical industry where strict limits on heavy metal impurities are enforced. sigmaaldrich.com The use of robust and air-stable palladium precatalysts can simplify handling and improve process reliability on a large scale.

Furthermore, the choice of solvents, reagents, and reaction conditions must be optimized for safety, cost, and environmental sustainability. The development of processes in greener solvents, such as water, or under solvent-free conditions is highly desirable. sigmaaldrich.com

Chemical Reactivity, Functional Group Transformations, and Derivatization Studies

Halogen Reactivity and Strategic Functionalization of the Pyridine (B92270) Nucleus

The pyridine ring of (4-Bromo-6-chloropyridin-2-yl)methanamine is adorned with two distinct halogen atoms, bromine and chlorine, at the C4 and C6 positions, respectively. This arrangement, coupled with the electron-withdrawing nature of the pyridine nitrogen, imparts a unique reactivity profile to the molecule, making it a valuable substrate for a variety of functionalization reactions.

Reactivity in Nucleophilic Displacement Reactions

The presence of two different halogens on the pyridine ring allows for selective nucleophilic aromatic substitution (SNAr) reactions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group. Consequently, nucleophilic attack preferentially occurs at the C4 position, displacing the bromide. This inherent reactivity allows for the sequential and regioselective introduction of various nucleophiles.

For instance, in related dihalopyridine systems, the substitution of the bromine atom can be achieved using a range of nucleophiles, including amines, thiols, and alkoxides, typically in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures. Reagents like sodium hydroxide (B78521) or potassium tert-butoxide are commonly employed to facilitate these transformations. The higher reactivity of the C-Br bond compared to the C-Cl bond is a well-established principle in the nucleophilic aromatic substitution of halo-heterocycles. mdpi.com

Table 1: General Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Reactivity |

| I | Highest |

| Br | High |

| Cl | Moderate |

| F | Low |

This table illustrates the general trend of leaving group ability in SNAr reactions.

Pathways for Further Cross-Coupling Chemistry

The halogenated pyridine nucleus of this compound is an excellent scaffold for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. In the case of this compound, the bromine at the C4 position is more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the C6 position. This allows for the selective coupling of aryl or heteroaryl boronic acids at the C4 position. mdpi.com

Typical conditions for such a transformation involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a solvent like 1,4-dioxane (B91453) or a toluene/water mixture, with heating. mdpi.commdpi.com Studies on similar dihalopyrimidine systems have shown that electron-rich boronic acids often lead to higher yields in these coupling reactions. mdpi.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination provides a direct route to N-arylated pyridines. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for the selective amination at the C4 position of this compound. This reaction typically employs a palladium catalyst in combination with a bulky phosphine (B1218219) ligand, such as XPhos or SPhos, and a strong base like sodium tert-butoxide (NaOtBu). nih.gov The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 2: Common Catalytic Systems for Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane, Toluene/H₂O |

| Buchwald-Hartwig | Pd(OAc)₂ | XPhos, SPhos | NaOtBu, LiHMDS | Toluene, Dioxane |

This interactive table summarizes common conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar substrates.

Transformations of the Methanamine Group

The primary amine of the methanamine group at the C2 position offers a versatile handle for a range of functional group transformations, including derivatization, oxidation, and reduction.

Amine Modification and Derivatization

The nucleophilic nature of the primary amine allows for straightforward modification through acylation and sulfonylation reactions.

Acylation:

The methanamine group can be readily acylated using acid chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to form the corresponding amides. For example, reaction with acetyl chloride would yield N-((4-bromo-6-chloropyridin-2-yl)methyl)acetamide. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

Sulfonylation:

Similarly, sulfonylation of the primary amine can be achieved by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to afford the corresponding sulfonamides. orgsyn.org For instance, treatment with tosyl chloride in the presence of pyridine would yield N-((4-bromo-6-chloropyridin-2-yl)methyl)-4-methylbenzenesulfonamide.

Oxidation and Reduction Chemistry

The methanamine group and the halogenated pyridine ring can undergo oxidation and reduction under specific conditions.

Oxidation:

The primary amine can be oxidized to various functional groups. For instance, oxidation to the corresponding N-oxide can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The selective oxidation of the aminomethyl group to an aldehyde (pyridine-2-carboxaldehyde derivative) is a more challenging transformation that would require specific and mild oxidizing agents to avoid over-oxidation or reaction with the pyridine ring.

Reduction:

The halogen atoms on the pyridine ring can be removed through reduction. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for dehalogenation. However, care must be taken to control the reaction conditions to avoid reduction of the pyridine ring itself. The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally selective for the reduction of aldehydes and ketones and would not typically reduce the halogenated pyridine ring under standard conditions. masterorganicchemistry.com Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the halogens and the pyridine ring.

Synthesis of Novel Derivatives and Analog Libraries

The strategic derivatization of the this compound scaffold is a key area of interest in medicinal chemistry and materials science. The presence of multiple reactive sites—the primary amine, the bromo substituent, and the chloro substituent—offers a versatile platform for the synthesis of diverse analog libraries. Research in this area focuses on exploring the chemical space around this core structure to develop novel compounds with tailored biological activities or material properties.

Furthermore, the bromine and chlorine atoms on the pyridine ring are amenable to various cross-coupling reactions. Palladium-catalyzed reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for introducing aryl, heteroaryl, alkynyl, and amino moieties at these positions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, stepwise functionalization, further expanding the diversity of the resulting analog libraries.

While specific, publicly available research detailing extensive analog libraries derived directly from this compound is limited, the principles of its derivatization can be inferred from established synthetic methodologies for related halo-substituted pyridines. The following table outlines potential synthetic transformations that could be applied to generate novel derivatives from this starting material.

| Starting Material | Reaction Type | Reagent/Catalyst | Potential Product Class |

| This compound | Acylation | Acid chloride, Base | Amides |

| This compound | Sulfonylation | Sulfonyl chloride, Base | Sulfonamides |

| This compound | Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amines |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridines |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted pyridines |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted pyridines |

The synthesis of such libraries is often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with desired properties. High-throughput screening of these libraries against various biological targets can then identify lead compounds for further optimization in drug discovery programs. The development of efficient and scalable synthetic routes to these novel derivatives remains an active area of chemical research.

Role of 4 Bromo 6 Chloropyridin 2 Yl Methanamine As a Key Chemical Intermediate and Research Scaffold

Contributions to the Synthesis of Complex Heterocyclic Architectures

The strategic placement of two different halogen atoms and a primary amine on the pyridine (B92270) core of (4-Bromo-6-chloropyridin-2-yl)methanamine provides multiple reactive handles for chemists to exploit. This versatility allows for its use as both a precursor to fused ring systems and a foundational building block for highly decorated pyridine derivatives.

Precursor in Fused Pyridine Ring Systems

The presence of ortho-halogenated functionalities on a pyridine ring is a well-established prerequisite for the synthesis of fused heterocyclic systems, such as thienopyridines. The reaction of ortho-halogenated pyridine derivatives that contain an activated methylene (B1212753) group with reagents like carbon disulfide or phenyl isothiocyanate can lead to the formation of these bicyclic structures. nih.govnih.gov This type of cyclization reaction, where a thiolate anion displaces an adjacent halogen atom, is a key strategy in building fused rings. nih.gov Given that this compound features halogen atoms that can be targeted for displacement, it serves as a valuable precursor for creating novel fused pyridine architectures, which are prominent in various biologically active compounds.

Building Block for Polyfunctionalized Pyridines and Other Heterocycles

This compound is commercially available as a chemical building block, underscoring its utility in organic synthesis. bldpharm.comyoutube.comuni.lu The distinct reactivity of the bromo, chloro, and methanamine groups allows for selective and sequential modifications. For instance, the halogen atoms can be substituted through various nucleophilic substitution and cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new functional groups and build biaryl compounds. The primary amine of the methanamine moiety offers another site for derivatization, enabling the construction of a wide array of polyfunctionalized pyridines. These decorated pyridines are key components in the development of new materials and biologically active molecules.

Applications in Agrochemical Design and Development

The structural motifs present in this compound are frequently found in modern agrochemicals. Its role as an intermediate allows for the synthesis of novel compounds with potential insecticidal and fungicidal properties.

Intermediates for Insecticidal Agents

Halogenated pyridine derivatives are crucial intermediates in the production of novel classes of insecticides. A structurally related isomer, (6-Bromo-4-chloropyridin-2-yl)methanamine, is noted for its use in the synthesis of new insecticidal agents. nih.gov The specific arrangement of the halogen atoms and the side chain on the pyridine ring is a key factor in the biological activity of the final products. Therefore, this compound represents a key building block for the discovery and development of new crop protection agents.

Scaffolds for Fungicidal Agents

Pyridine-based compounds, particularly pyridine carboxamides, have gained significant attention as fungicides. nih.gov For example, novel pyridine carboxamides containing a chloro-substituent have been designed and synthesized, showing good in vivo antifungal activity against plant pathogens like Botrytis cinerea. nih.gov These compounds often act by inhibiting crucial fungal enzymes, such as succinate (B1194679) dehydrogenase. nih.gov The development of resistance to existing fungicides necessitates the creation of new chemical scaffolds. nih.gov Pyridine-containing heterocycles are also integral to other classes of fungicides. researchgate.netgoogle.com The this compound scaffold provides a valuable starting point for the synthesis of new potential fungicidal agents that can help address the challenge of resistance in agriculture.

Significance in Pharmaceutical Discovery and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govrsc.org The inclusion of halogen atoms, such as chlorine and bromine, can significantly enhance the pharmacokinetic properties and binding interactions of drug candidates. nih.govnih.gov

Chlorine-containing heterocyclic compounds are particularly prominent in the pharmaceutical industry, with over 250 such drugs approved by the FDA. nih.gov These compounds are used to treat a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases. nih.govnih.gov Similarly, bromine-containing functional groups are present in several approved drugs. nih.gov

The this compound structure combines the proven pyridine core with these influential halogen atoms, making it a highly relevant scaffold for drug discovery. uni.luacs.org Its ability to act as a versatile intermediate allows for the synthesis of libraries of compounds for screening against various biological targets. For example, pyridine-based structures are known to act as anticancer agents by disrupting microtubule polymerization. acs.org The development of novel therapeutics, such as potent endothelin receptor antagonists for pulmonary hypertension, has also utilized bromo-substituted pyrimidine (B1678525) building blocks, highlighting the importance of such halogenated heterocycles in creating new medicines. chemicalbook.com

Scaffold for Antitubercular Agents (e.g., MmpL3 Inhibitors)

The rise of multidrug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents that act on new molecular targets. One such target is the Mycobacterium tuberculosis membrane protein MmpL3, which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall. The inhibition of MmpL3 represents a promising strategy for combating tuberculosis.

This compound serves as a key structural motif in the development of potent MmpL3 inhibitors. For instance, in the synthesis of certain piperidinol-based MmpL3 inhibitors, this compound is utilized as a foundational scaffold. The synthetic pathway involves the reaction of this compound with other chemical entities to construct the core of the inhibitor molecule. The bromine and chlorine atoms on the pyridine ring are not merely passive substituents; they play a crucial role in modulating the electronic properties and binding interactions of the final compound with the MmpL3 transporter.

| Intermediate | Target Class | Example Compound Class | Reference |

| This compound | Antitubercular Agents | Piperidinol-based MmpL3 Inhibitors | WO2011048302A1 |

Role in Modulating G Protein-Coupled Receptors (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes, making them important drug targets. Among these, muscarinic acetylcholine receptors play a vital role in the central and peripheral nervous systems. Modulators of these receptors have therapeutic potential in a range of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

The di-halogenated pyridine structure of this compound is a key component in the synthesis of novel muscarinic acetylcholine receptor modulators. It is used as a starting material to build more complex molecules that can selectively interact with these receptors. For example, it can be elaborated through a series of chemical reactions to produce compounds that exhibit antagonist activity at the M3 muscarinic receptor subtype. The specific substitution pattern of the pyridine ring is instrumental in achieving the desired pharmacological profile.

Precursors for Protein Kinase Modulators

Protein kinases are enzymes that regulate a wide variety of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. As such, protein kinase inhibitors have become a major class of therapeutic agents.

This compound has been identified as a valuable precursor in the synthesis of a novel class of protein kinase modulators. In one documented approach, this intermediate is used to prepare substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds. The synthesis involves the reaction of this compound with a pyrazole (B372694) derivative to form a key intermediate, which is then further modified to yield the final kinase modulator. The halogen atoms on the pyridine ring can be exploited for further chemical diversification, allowing for the fine-tuning of the inhibitor's potency and selectivity.

| Precursor | Target Class | Resulting Scaffold | Reference |

| This compound | Protein Kinase Modulators | Pyrazolo[1,5-a]pyrimidine | WO2011060173A1 |

Integration into Halogenated Drug Structures

Halogen atoms are frequently incorporated into drug molecules to enhance their pharmacological properties, such as metabolic stability, membrane permeability, and binding affinity. The presence of both bromine and chlorine in this compound makes it an attractive building block for creating complex halogenated drug candidates.

Intermediates for FXa Inhibitor Compounds

Factor Xa (FXa) is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. The development of oral, direct FXa inhibitors has been a significant advance in anticoagulant therapy.

This compound has been utilized as a crucial intermediate in the synthesis of novel FXa inhibitors. In the preparation of certain classes of these inhibitors, this compound is used to construct a central part of the molecule that interacts with the active site of the FXa enzyme. For example, it can be reacted with other fragments to form a core structure which is then further elaborated to produce the final, potent FXa inhibitor. The specific halogenation pattern of the pyridine ring is often a key determinant of the compound's anticoagulant activity.

| Intermediate | Target Enzyme | Therapeutic Area | Reference |

| This compound | Factor Xa (FXa) | Anticoagulation | WO2007039133A2, WO2008003432A1 |

Facilitation of Chemical Library Synthesis and Combinatorial Approaches

Combinatorial chemistry is a powerful tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug leads. The properties of this compound make it well-suited for use in the construction of chemical libraries.

The presence of a primary amine group provides a convenient handle for a wide range of chemical transformations, allowing for the attachment of diverse building blocks. Furthermore, the two distinct halogen atoms offer opportunities for differential reactivity, enabling the creation of a wide variety of structurally diverse molecules from a single starting material. This allows for the efficient generation of focused libraries of compounds for screening against specific biological targets, accelerating the hit-to-lead optimization process. While broad searches provide general information on combinatorial chemistry, the specific inclusion of this compound in large-scale library synthesis is often proprietary. However, its use in the synthesis of the varied compound classes described above demonstrates its utility in creating diverse chemical entities amenable to library generation.

Future Directions and Advanced Research Perspectives

Development of Green Chemistry Methodologies for Synthesis

Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of (4-Bromo-6-chloropyridin-2-yl)methanamine and its derivatives. Traditional synthetic routes often rely on harsh conditions and hazardous reagents. Green chemistry principles aim to mitigate these issues by focusing on atom economy, reduced energy consumption, and the use of non-toxic solvents and reagents.

Key areas of development include:

Enzyme-assisted and Microbial Processes: Utilizing enzymes or whole microbial systems could replace conventional chemical steps, particularly in the extraction and processing of starting materials. nih.gov For instance, enzymatic processes are being explored for chitin (B13524) deproteination and deacetylation to produce chitosan, a biopolymer, which highlights a move toward greener alternatives to harsh chemical treatments. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy input compared to conventional heating methods. Research into microwave-assisted synthesis of heterocyclic compounds has demonstrated improved yields and efficiencies. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. Adapting the synthesis of substituted pyridines to flow systems could lead to more efficient and reproducible manufacturing processes.

Benign Solvents: A shift towards using water or other environmentally safe solvents instead of volatile organic compounds is a critical goal. Research on the aqueous solubility of pyridine (B92270) derivatives is crucial for this transition. nih.gov

Catalyst-based Innovations: The development of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, presents a promising avenue for greener synthesis. researchgate.net For example, a picolylamine–Ni(II) complex on magnetic nanoparticles has been shown to be an effective and recyclable catalyst for synthesizing substituted pyridine derivatives. researchgate.net

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the this compound scaffold is pivotal for exploring its chemical space. The two halogen atoms on the pyridine ring are ideal handles for transition-metal-catalyzed cross-coupling reactions. wikipedia.org Future research will focus on more advanced and selective catalytic systems.

Palladium-Catalyzed Cross-Coupling: While standard, advancements in palladium catalysis are ongoing. This includes developing catalysts for the regioselective functionalization of polyhalogenated heterocycles, allowing for the sequential and controlled replacement of the bromine and chlorine atoms. nih.govthieme-connect.de Oxidative C-H/C-H cross-coupling reactions also offer a direct way to form new bonds without pre-functionalization. rsc.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and less toxic alternative to palladium. A novel copper-catalyzed N-iminative cross-coupling has been used to synthesize highly substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids. nih.gov

Alternative Coupling Partners: Research into novel coupling partners beyond traditional boronic acids is expanding. Pyridine sulfinates, for example, have emerged as effective nucleophilic coupling partners in palladium-catalyzed reactions, offering an alternative for substrates that are difficult to convert into boronic acids. tcichemicals.com

Transition-Metal-Free Couplings: The development of cross-coupling reactions that proceed without a transition metal catalyst is a significant area of interest. Reactions involving Grignard reagents and heteroaryl sulfinates have shown promise in this regard. tcichemicals.com

These catalytic advancements will enable the creation of a diverse library of derivatives from the this compound core, each with potentially unique properties and applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules. nih.gov These computational tools can analyze vast datasets to predict the properties of novel compounds, suggest synthetic pathways, and identify promising candidates for specific applications, thus accelerating the research and development cycle. nih.govacs.org

Predictive Modeling: ML models can be trained to predict various properties of derivatives of this compound, such as bioactivity, toxicity, and physicochemical characteristics like solubility. springernature.com For instance, deep neural networks are being used to predict ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. springernature.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific functions, such as binding to a particular biological target. bohrium.com

Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of potential reactions and devising the most efficient synthetic routes to target molecules. rsc.org This can save significant time and resources in the laboratory.

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly evaluate large virtual libraries of derivatives against biological targets to identify potential hits for drug discovery. nih.gov

The integration of AI and ML will allow for a more rational and targeted approach to exploring the potential of the this compound scaffold.

Expanding Applications in Materials Science and Supramolecular Chemistry

The structural features of this compound make it an attractive building block for materials science and supramolecular chemistry. acs.org The pyridine nitrogen and aminomethyl group can coordinate with metal ions, while the aromatic ring can participate in π-π stacking interactions.

Supramolecular Assemblies: The compound can be used to construct complex, self-assembled supramolecular structures. rsc.org Pyridinium-derived zwitterions have been shown to form robust hydrogen-bonded chains, indicating their potential as building blocks. rsc.orgrsc.org The ability of pyridine units to participate in C-H---π and π---π contacts is key to forming these assemblies. nih.gov

Metal-Organic Frameworks (MOFs): As a ligand, derivatives of this compound could be used to synthesize MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and separation.

Functional Polymers: Incorporation of this pyridine-based unit into polymer chains could impart specific properties, such as thermal stability, conductivity, or metal-ion sensing capabilities.

Crystal Engineering: The directed nature of hydrogen bonds and halogen bonds involving the functional groups of this molecule can be exploited to design crystalline materials with specific architectures and properties.

Future work in this area will involve synthesizing derivatives with varied steric and electronic properties to control the assembly and function of the resulting materials. nih.gov

Elucidation of Broader Biological Target Engagement for Scaffold Diversification

The pyridine moiety is a common feature in many FDA-approved drugs and biologically active compounds, known for its diverse pharmacological activities including anticancer and antimicrobial effects. nih.govacs.org The this compound scaffold is a prime candidate for diversification to explore a wider range of biological targets.

Scaffold Decoration: Using the catalytic methods described in section 6.2, the bromine and chlorine atoms can be replaced with a wide variety of functional groups. This "decoration" of the pyridine scaffold alters its shape, size, and electronic distribution, thereby influencing its interaction with biological targets.

Bioisosteric Replacement: The halogen atoms can be replaced with other groups (e.g., CF3, CN) that are bioisosteres, potentially improving metabolic stability or binding affinity.

Structure-Activity Relationship (SAR) Studies: By systematically creating a library of derivatives and screening them against various cell lines and enzymes, researchers can build detailed SAR models. nih.gov For example, studies on other pyridine derivatives have shown how the addition of hydroxyl or methoxy (B1213986) groups can significantly alter antiproliferative activity. nih.gov

Computational Docking and Target Identification: Molecular docking studies can predict how derivatives might bind to the active sites of different proteins. researchgate.netnih.gov This computational approach can help prioritize which derivatives to synthesize and test, and can suggest potential new biological targets.

This systematic approach of scaffold diversification and biological screening is expected to uncover novel therapeutic applications for compounds derived from this compound.

Q & A

Q. What are the standard synthetic routes for preparing (4-Bromo-6-chloropyridin-2-yl)methanamine?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-bromo-6-chloropyridine with formaldehyde and ammonium chloride in ethanol under reflux, catalyzed by acids like HCl. The reaction typically proceeds at 60–80°C for 12–24 hours, followed by purification via recrystallization or chromatography . Key parameters include solvent polarity, temperature control, and catalyst selection to optimize yield (typically 60–75%).

| Reaction Component | Role | Typical Conditions |

|---|---|---|

| 4-Bromo-6-chloropyridine | Substrate | 1.0 equiv. |

| Formaldehyde | Methylating agent | 1.2 equiv. |

| Ammonium chloride | Amine source | 1.5 equiv. |

| Ethanol | Solvent | Reflux, 12–24 h |

Q. How is the structure of this compound validated?

Structural confirmation employs:

Q. What are the primary reactivity patterns of this compound?

The bromine and chlorine substituents enable:

- Nucleophilic substitution : Bromine at position 4 is more reactive than chlorine at position 6 due to lower electronegativity. Reacts with amines or thiols .

- Coordination chemistry : The pyridine nitrogen and amine group act as ligands for transition metals (e.g., Cu²⁺, Pd⁰) .

- Oxidation : The methanamine group can oxidize to a nitro or carbonyl derivative under strong oxidizing conditions .

Q. How is the compound screened for biological activity?

Initial screens include:

- Enzyme inhibition assays : Test against kinases or proteases (IC₅₀ values reported in µM range) .

- Cytotoxicity studies : Use cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Molecular docking : Preliminary binding affinity predictions with target proteins (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the pyridine ring?

The electron-withdrawing Cl at position 6 deactivates the ring, directing electrophiles to position 4. Steric hindrance from the methanamine group at position 2 limits reactivity at adjacent positions. Computational studies (DFT) show a charge distribution of −0.32 e⁻ at position 4, favoring SNAr mechanisms .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Twinned crystals : Common due to halogen-heavy atoms; resolved using SHELXL’s TWIN command .

- Disorder in the methanamine group : Addressed via restrained refinement (DFIX commands) .

- Data quality : High redundancy (>95%) and resolution (<0.8 Å) are critical for accurate H-atom positioning .

Q. How can reaction yields be optimized in large-scale synthesis?

- Catalyst screening : Pd/C or Ni catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura) .

- Solvent effects : Switch from ethanol to DMF enhances solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h (yield increase by ~15%) .

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Time | 24 h | 2 h |

| Yield | 65% | 80% |

| Solvent | Ethanol | DMF |

Q. What strategies are used to analyze contradictory bioactivity data across studies?

- Dose-response curves : Confirm activity thresholds (e.g., IC₅₀ variability due to assay sensitivity) .

- Metabolic stability tests : Liver microsome assays identify rapid degradation as a false-negative source .

- Structural analogs : Compare with (4-Bromo-2-pyridyl)methanamine to isolate substituent effects .

Q. How is computational modeling integrated with experimental data for SAR studies?

- Molecular dynamics simulations : Predict binding modes with targets (e.g., RMSD <2.0 Å validates docking poses) .

- QSAR models : Correlate Hammett constants (σₚ for Br = +0.23, Cl = +0.47) with bioactivity .

- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic liabilities early in development .

Q. What are the limitations of current characterization techniques for this compound?

- NMR sensitivity : Low abundance of ¹³C/¹⁵N isotopes complicates natural abundance studies .

- Crystallization difficulty : Hygroscopic amine groups require anhydrous conditions for crystal growth .

- Mass spectrometry : Fragmentation patterns overlap with dehalogenated byproducts, necessitating HRMS validation .

Notes

- Methodological Focus : Answers emphasize experimental design (e.g., catalyst selection, refinement commands) over definitions.

- Data Gaps : Limited direct evidence on in vivo studies; recommendations prioritize in vitro and computational approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.